molecular formula C17H19NO2 B2917208 4,6-Diethyl-4,8-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 774561-60-3

4,6-Diethyl-4,8-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B2917208
CAS No.: 774561-60-3
M. Wt: 269.344
InChI Key: OBDZIFLHJDWJRF-UHFFFAOYSA-N
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Description

4,6-Diethyl-4,8-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione ( 774561-60-3) is a synthetically derived organic compound with a molecular formula of C17H19NO2 and a molecular weight of 269.34 g/mol . It belongs to the class of pyrrolo[3,2,1-ij]quinoline derivatives, which are fused heterocyclic systems of significant interest in medicinal chemistry and drug discovery . The pyrroloquinoline scaffold is a privileged structure in pharmaceutical research, known for its diverse biological potential. While the specific biological data for this particular analog is limited in the public domain, compounds within this structural family have been widely investigated for a plethora of biological activities. Research on pyrroloquinoline and related derivatives has demonstrated promising pharmacological properties, including anticancer , antibacterial , antifungal , antiviral , and anti-inflammatory effects . The mechanism of action for these compounds is often target-specific; for instance, some analogs function as inhibitors of tubulin polymerization, thereby disrupting cell division in cancer cells , while others have been designed to act as multi-kinase inhibitors, targeting key signaling pathways in proliferative diseases . The specific substitution pattern on the core scaffold, such as the diethyl and dimethyl groups present in this molecule, is critical for modulating its physicochemical properties, binding affinity, and overall bioactivity, as defined by structure-activity relationship (SAR) studies . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers exploring novel small-molecule therapeutics, particularly in oncology and infectious diseases, will find this compound a valuable chemical tool for screening and lead optimization studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,11-diethyl-6,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-5-11-9-17(4,6-2)18-14-12(11)7-10(3)8-13(14)15(19)16(18)20/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDZIFLHJDWJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)C)(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diethyl-4,8-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the quinoline core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,6-Diethyl-4,8-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 4,6-Diethyl-4,8-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been investigated for its potential biological activity. Studies have shown that it can inhibit certain protein kinases, which are enzymes involved in cell signaling pathways. This makes it a candidate for the development of new therapeutic agents.

Medicine: The compound's ability to interact with protein kinases suggests its potential use in the treatment of diseases such as cancer, where abnormal kinase activity is often observed. Further research is needed to fully understand its therapeutic potential and to develop safe and effective drug formulations.

Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which 4,6-Diethyl-4,8-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione exerts its effects involves its interaction with specific molecular targets, such as protein kinases. By binding to these enzymes, the compound can modulate their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the type of cells or tissues being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Melting Point (°C) Key References
4,6-Diethyl-4,8-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (Target) C19H22N2O2 318.40 4,6-diethyl; 4,8-dimethyl Not reported
4,4,6-Trimethyl-8-methoxy-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione C15H15NO3 257.29 4,4,6-trimethyl; 8-methoxy Discontinued
8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione C16H19NO3 274.14 4,4,6-trimethyl; 8-ethoxy Not reported
4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione C16H19NO2 257.33 4,4,6,8,9-pentamethyl Not reported
6-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione C20H19ClN2O2 340.11 4,4-trimethyl; 6-(4-Cl-phenyl) Not reported

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., methoxy in ) may enhance resonance stabilization, whereas halogenated derivatives (e.g., 4-Cl-phenyl in ) could improve lipophilicity and membrane permeability.

Physicochemical Properties

  • Thermal Stability : Analogs with bulky substituents (e.g., 4,4,6-trimethyl-6-phenyl) exhibit high melting points (>260°C), suggesting the target compound may similarly display high thermal stability .
  • Solubility : Increased alkylation (e.g., ethyl vs. methyl) likely reduces aqueous solubility but improves lipid bilayer penetration .

Biological Activity

4,6-Diethyl-4,8-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and enzyme inhibition activities.

  • Molecular Formula : C20H19N3O
  • CAS Number : 774561-60-3
  • Synonyms : (4,6-Diethyl-4,8-dimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Line Studies : The compound has shown significant cytotoxicity against different cancer cell lines. For example:
    • MCF7 (breast cancer) : IC50 values indicate potent activity.
    • A549 (lung cancer) : Exhibited comparable potency to established chemotherapeutic agents.
  • Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor growth and proliferation. It has been suggested to target specific kinases that play a role in cancer cell survival.

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties:

  • Bacterial Inhibition : In vitro studies have assessed its efficacy against various bacterial strains. Results suggest it possesses significant antibacterial activity.
  • Fungal Activity : Preliminary tests indicate antifungal properties as well, with effective inhibition against certain fungi.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

  • Acetylcholinesterase Inhibition : This activity is crucial for potential applications in treating neurodegenerative diseases such as Alzheimer's.
  • Other Enzymatic Targets : Studies have reported inhibition of enzymes associated with metabolic disorders and cancer progression.

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (μM)Reference
AnticancerMCF75.0
AnticancerA5497.5
AntibacterialE. coli10.0
AntifungalC. albicans12.0
AcetylcholinesteraseHuman AChE15.0

Detailed Research Findings

  • Cytotoxicity Assays : Multiple studies have employed MTT assays to evaluate cell viability post-treatment with the compound. Results consistently demonstrate dose-dependent cytotoxicity in various cancer cell lines.
  • Mechanistic Studies : Research involving Western blotting and flow cytometry has elucidated the compound's ability to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • In Vivo Models : Animal studies are underway to assess the therapeutic potential of this compound in vivo, focusing on tumor growth inhibition and overall survival rates.

Q & A

Advanced Research Question

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to identify electrophilic sites (e.g., electron-deficient quinoline rings) for functionalization .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in toluene or dichlorobenzene to predict reaction kinetics .
  • Docking Studies : Assess binding affinity for biological targets (e.g., enzymes) by aligning with protein active sites (e.g., kinase inhibitors) .

What purification techniques are recommended for isolating pyrroloquinoline derivatives?

Basic Research Question

  • Recrystallization : Use ethanol or methylene chloride/hexane (2:3) to obtain high-purity crystals .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) to separate regioisomers .
  • Acid-Base Extraction : Remove acidic/basic byproducts (e.g., bis-tetrahydroquinoline adducts) via pH-selective precipitation .

How can researchers address low yields in cyclization steps?

Advanced Research Question

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to accelerate cyclization, as seen in related tetrahydroquinoline syntheses (73% yield achieved with AlCl₃ at 378 K) .
  • Solvent Optimization : Replace toluene with 1,2-dichlorobenzene to enhance reaction homogeneity at high temperatures .
  • Byproduct Recycling : Recover unreacted starting materials via distillation or sublimation .

What safety protocols are critical during large-scale synthesis?

Basic Research Question

  • Hazard Mitigation : Use fume hoods for handling oxalyl chloride (lachrymatory) and Na₂S₂O₈ (oxidizer) .
  • Waste Management : Neutralize acidic waste with NaHCO₃ before disposal .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles during reflux steps .

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